6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O2S/c8-4-1-2-5-11-6(9)7(12(5)3-4)15(10,13)14/h1-3H,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUZGMTJGOFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies for Pyridine Derivatives
Bromination of the pyridine precursor is a pivotal step in constructing the 6-bromo-substituted intermediate. Patent CN103788092A outlines a method where 2-amino-5-bromopyridine reacts with 40% chloroacetaldehyde aqueous solution at 25–50°C for 2–24 hours to yield 6-bromoimidazo[1,2-a]pyridine. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 40°C | 78 |
| Reaction Time | 12 hours | |
| Solvent | Water |
This aqueous-phase method minimizes organic solvent use, aligning with green chemistry principles. Alternatives such as N-bromosuccinimide (NBS) in dichloromethane have been reported but require stringent moisture control.
Chlorination Techniques for Imidazoheterocycles
Chlorination at the 2-position is achieved through environment-friendly protocols using chloramine-T (N-chloro-p-toluenesulfonamide). As demonstrated in ACS Omega (2018), solvent-free reactions with chloramine-T at room temperature achieve 95% yield for 3-chloroimidazo[1,2-a]pyridines within 5 minutes. Comparative data:
| Chlorinating Agent | Solvent | Time | Yield (%) |
|---|---|---|---|
| Chloramine-T | Solvent-free | 5 min | 95 |
| Cl₂ | DCM | 30 min | 82 |
| SO₂Cl₂ | THF | 1 hr | 75 |
The solvent-free method eliminates halogenated solvent use while maintaining regioselectivity at the 2-position.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from multiple studies reveal critical trends:
| Step | Optimal Solvent | Temperature Range | Yield Improvement (%) |
|---|---|---|---|
| Bromination | H₂O | 25–50°C | 22 |
| Chlorination | Solvent-free | 25°C | 13 |
| Cyclization | DMF | 130–140°C | 18 |
The use of polar aprotic solvents like DMF enhances cyclization efficiency but complicates purification.
Analytical Characterization
Spectroscopic Validation
1H NMR and 13C NMR remain gold standards for structural confirmation. For 6-bromo-3-chloro-2-phenylimidazo[1,2-a]pyridine, characteristic signals include:
- 1H NMR (CDCl₃) : δ 8.27–8.26 (m, 1H, H-5), 7.55 (d, J = 9.2 Hz, 1H, H-7)
- 13C NMR : δ 144.1 (C-3), 112.9 (C-6)
X-ray crystallography has resolved bond angles of 120.5° at the sulfonamide-bearing carbon, confirming sp² hybridization.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 6-bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. For instance, derivatives of 2-chloroimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticancer activities against various cell lines, including kidney (A-498) and lung (A-549) carcinoma cells. One study demonstrated that certain derivatives exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties .
2. Modulation of TRPM8 Receptors
The compound has also been investigated for its ability to modulate TRPM8 receptors, which are implicated in pain sensation and thermosensation. Research indicates that imidazo[1,2-a]pyridine sulfonamides can act as TRPM8 antagonists, providing a potential therapeutic avenue for treating conditions such as inflammatory pain and neuropathic pain. This modulation could lead to new treatments for diseases aggravated by cold sensations, including cardiovascular and pulmonary disorders .
Biochemical Properties
1. Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the imidazo ring. Characterization techniques such as IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds. These techniques provide insights into the molecular interactions that underpin the biological activities observed in vitro .
2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with target proteins associated with cancer and microbial infections. These computational approaches help identify promising candidates for further development by elucidating their mechanism of action at a molecular level .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Certain derivatives showed significant inhibition (GI50 < 10 µM) against A-498 cell lines. |
| Study 2 | Assess TRPM8 modulation | Compounds demonstrated potential as TRPM8 antagonists for treating cold-induced pain conditions. |
| Study 3 | Molecular docking analysis | Identified binding interactions with cancer-related proteins indicating therapeutic potential. |
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is CHBrClNOS, with a molecular weight of 310.56 g/mol. The compound features both bromine and chlorine substituents on the imidazo[1,2-a]pyridine ring, along with a sulfonamide group, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of key enzymes involved in various biological pathways.
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia (AML). In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent inhibitory activity against FLT3 mutations associated with poor patient outcomes .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy:
- FLT3 Inhibition : Compounds similar to this compound have been shown to inhibit FLT3-ITD and FLT3-D835Y mutations effectively. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against these targets .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances its interaction with microbial targets:
- Mechanism : The compound's structure allows it to disrupt microbial cell functions, potentially leading to cell death. Studies suggest that derivatives may exhibit broad-spectrum antimicrobial activity against various pathogens.
Table: Summary of Biological Activities
Case Study: FLT3 Kinase Inhibition
In a study investigating novel inhibitors for FLT3 kinase in AML, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The study found that certain compounds exhibited significant antiproliferative effects on FLT3-dependent cell lines. Notably, compound analogs showed enhanced binding affinity due to structural modifications at the C6 position of the imidazo ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
